molecular formula C9H8BrF3O B1527198 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene CAS No. 156605-94-6

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene

Cat. No. B1527198
CAS RN: 156605-94-6
M. Wt: 269.06 g/mol
InChI Key: XIBAPZDKMPQBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene has a density of 1.5±0.1 g/cm³, a boiling point of 237.2±40.0 °C at 760 mmHg, and a flash point of 120.2±11.6 °C . It has a molar refractivity of 50.2±0.3 cm³ and a molar volume of 179.6±3.0 cm³ .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to GHS07, with hazard statements H315-H319 . Precautionary measures include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

1-bromo-2-ethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBAPZDKMPQBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethoxy-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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